molecular formula C23H26N2O4 B12416989 Mao-B-IN-10

Mao-B-IN-10

Cat. No.: B12416989
M. Wt: 394.5 g/mol
InChI Key: LFDKTRKHMGXBPS-ZRDIBKRKSA-N
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Description

Mao-B-IN-10 is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, phenylethylamine, and benzylamine. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Parkinson’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mao-B-IN-10 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent functionalization. One common synthetic route involves the use of quinolin-2-one scaffold, which is known for its selectivity towards MAO-B . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve high-throughput screening techniques to identify optimal reaction conditions and catalysts . The use of automated systems and advanced analytical tools ensures the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Mao-B-IN-10 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .

Scientific Research Applications

Mao-B-IN-10 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mao-B-IN-10 stands out due to its high selectivity and potency towards MAO-B, making it a promising candidate for therapeutic applications. Its unique quinolin-2-one scaffold contributes to its selectivity and efficacy .

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

[4-[(E)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxoprop-1-enyl]-2-methoxyphenyl] N-ethyl-N-methylcarbamate

InChI

InChI=1S/C23H26N2O4/c1-4-24(2)23(27)29-20-11-9-17(15-21(20)28-3)10-12-22(26)25-14-13-18-7-5-6-8-19(18)16-25/h5-12,15H,4,13-14,16H2,1-3H3/b12-10+

InChI Key

LFDKTRKHMGXBPS-ZRDIBKRKSA-N

Isomeric SMILES

CCN(C)C(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C3C2)OC

Canonical SMILES

CCN(C)C(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2)OC

Origin of Product

United States

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